1-(4-(トリフルオロメチル)フェニル)プロパン-1-アミン塩酸塩

概要

説明

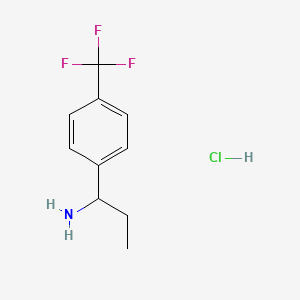

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1864062-04-3 . It has a molecular weight of 239.67 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 . This indicates that the compound has a carbon backbone with a trifluoromethyl group attached to the phenyl ring.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .科学的研究の応用

医薬品研究開発

この化合物は、新薬開発において製薬業界で使用されています。より複雑な分子のビルディングブロックとしての機能により、潜在的な治療薬の合成に役立ちます。 たとえば、ペキシダートニブに変換することができ、これは腱鞘巨細胞腫の治療薬です .

化学合成

試薬として、1-(4-(トリフルオロメチル)フェニル)プロパン-1-アミン塩酸塩は、さまざまな化学合成プロセスに関与しています。 ヘッククロスカップリングなどの反応、およびそれに続く炭素-炭素二重結合のヒドロジェネーションに参与することができ、これらの反応は複雑な有機化合物の生成に不可欠です .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and washing skin thoroughly after handling .

作用機序

Target of Action

A molecule with a similar structure, having a -cf3 group, showed improved drug potency toward the reverse transcriptase enzyme .

Mode of Action

It’s suggested that the -cf3 group in a similar molecule enhances drug potency by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The interaction with the reverse transcriptase enzyme suggests it may influence the replication of certain viruses .

Result of Action

The interaction with the reverse transcriptase enzyme suggests it may inhibit the replication of certain viruses .

生化学分析

Biochemical Properties

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction between 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride and these enzymes can lead to the inhibition of enzyme activity, thereby affecting neurotransmitter levels in the brain .

Cellular Effects

The effects of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, which play a pivotal role in cell signaling. Additionally, 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, the compound can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, it can activate certain receptors, leading to downstream signaling events that alter cellular function.

Dosage Effects in Animal Models

The effects of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to enhance neurotransmitter levels, leading to improved cognitive function and mood regulation. At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These threshold effects underscore the importance of precise dosage control in experimental and therapeutic applications.

Metabolic Pathways

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . The localization of the compound within these compartments can influence its activity and function, highlighting the importance of subcellular targeting in its biochemical applications.

特性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYUHMWSIOTQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)

![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)